molecular formula C6H8N2O3 B6609719 2,4-dimethoxypyrimidin-5-ol CAS No. 2358062-51-6

2,4-dimethoxypyrimidin-5-ol

Cat. No.: B6609719
CAS No.: 2358062-51-6
M. Wt: 156.14 g/mol
InChI Key: OXMOHJIAUGHQGO-UHFFFAOYSA-N
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Description

2,4-dimethoxypyrimidin-5-ol is a nitrogen heterocyclic compound that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by its pyrimidine ring structure, which includes two methoxy groups at positions 2 and 4, and a hydroxyl group at position 5. The molecular formula of this compound is C6H8N2O3, and it has a molecular weight of 156.14 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxypyrimidin-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts to produce the target compound . Another approach includes the methoxylation of 2-chloro-4-amino-6-methoxypyrimidine using methanol and sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxypyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 5 can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxy groups at positions 2 and 4 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4-dimethoxypyrimidin-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dimethoxypyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Similar Compounds

    2,4-diaminopyrimidine: This compound has similar structural features but contains amino groups instead of methoxy groups.

    2,4-dimethoxypyrimidine: Similar to 2,4-dimethoxypyrimidin-5-ol but lacks the hydroxyl group at position 5.

Uniqueness

This compound is unique due to the presence of both methoxy and hydroxyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-dimethoxypyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-10-5-4(9)3-7-6(8-5)11-2/h3,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMOHJIAUGHQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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